An In-depth Technical Guide to 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid: Synthesis, Characterization, and Potential Applications
Disclaimer: The following document is a technical guide based on established chemical principles and data from structurally related compounds. As of the date of this publication, 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is a novel compound with limited to no direct experimental data available in public literature. This guide is intended for researchers, scientists, and drug development professionals, providing a theoretical framework and predicted methodologies for its synthesis, characterization, and potential exploration.
Introduction
The intersection of nicotinic acid and naphthalene scaffolds in medicinal chemistry presents a compelling avenue for the discovery of novel therapeutic agents. Nicotinic acid, a form of vitamin B3, and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory and lipid-lowering effects.[1][2][3][4] The naphthalene moiety is a key structural component in numerous bioactive compounds, contributing to their therapeutic efficacy through various mechanisms.[5][6][7][8] This guide focuses on the chemical structure, properties, and a proposed synthetic route for a novel hybrid molecule, 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid.
This document provides a comprehensive theoretical overview, from its fundamental physicochemical properties to a detailed experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction. Furthermore, we will explore the expected spectroscopic characteristics for its structural elucidation and discuss its potential biological activities based on the known pharmacology of its constituent chemical entities.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid combines a 2-methoxynicotinic acid core with a 1-naphthyl substituent at the 5-position of the pyridine ring.
Structure:
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid, derived from the known properties of 2-methoxynicotinic acid and naphthalene derivatives.[9][10][11][12][13][14][15][16][17]
| Property | Predicted Value | Source of Prediction |
| IUPAC Name | 2-Methoxy-5-(naphthalen-1-yl)pyridine-3-carboxylic acid | Based on IUPAC nomenclature rules. |
| Molecular Formula | C₁₇H₁₃NO₃ | Calculated from the chemical structure. |
| Molecular Weight | 279.29 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Based on the appearance of related compounds like 1-naphthol and 2-methoxynicotinic acid.[10][12][13][14][16] |
| Melting Point | 150-180 °C | Extrapolated from the melting points of 2-methoxynicotinic acid (146-150 °C) and 6-methoxynicotinic acid (171.5-172.5 °C), and considering the added bulk of the naphthalene ring.[11][15] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, acetone), sparingly soluble in water. | Based on the solubility of 1-naphthol and the expected properties of a molecule with both aromatic and polar functional groups.[10][13][14][16] |
| pKa | ~3.5 - 4.5 | Predicted based on the pKa of nicotinic acid and the electronic effects of the methoxy and naphthyl substituents. |
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
The synthesis of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used method is ideal for forming carbon-carbon bonds between aryl halides and arylboronic acids with high functional group tolerance.[18][19]
Reaction Scheme:
Experimental Protocol
Materials:
-
5-Bromo-2-methoxynicotinic acid
-
Naphthalen-1-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Toluene (for extraction)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-methoxynicotinic acid (1.0 eq), naphthalen-1-ylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with a mixture of toluene and ethyl acetate (1:1 v/v) three times.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid.
Synthesis Workflow Diagram
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid would rely on a combination of spectroscopic techniques. The expected data is extrapolated from known spectra of nicotinic acid derivatives and naphthalene-containing compounds.[20][21][22][23]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and naphthalene rings.
-
Methoxy Protons: A singlet at approximately δ 3.9-4.1 ppm corresponding to the -OCH₃ group.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm).
-
Methoxy Carbon: A signal around δ 55-60 ppm.
-
Carboxylic Carbon: A signal in the downfield region (δ > 165 ppm).
FT-IR (Fourier-Transform Infrared) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1730 cm⁻¹.[21][22]
-
C=C and C=N Stretches (Aromatic Rings): Multiple absorption bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy): An absorption band around 1250-1300 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 279.29).
-
Fragmentation Pattern: Characteristic fragmentation patterns corresponding to the loss of COOH, OCH₃, and fragmentation of the naphthalene ring.
Potential Biological Activities and Applications
The unique hybrid structure of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid suggests several potential biological activities and applications in drug discovery and development.
-
Anti-inflammatory Properties: Nicotinic acid and its derivatives have demonstrated anti-inflammatory effects.[2][4] The presence of the naphthalene moiety could modulate this activity, potentially leading to novel anti-inflammatory agents.
-
Antimicrobial Potential: Naphthalene derivatives are known to possess antimicrobial properties.[6][7][8] This compound could be investigated for its efficacy against various bacterial and fungal strains.
-
Anticancer Activity: Both nicotinic acid analogs and certain naphthalene-containing compounds have been explored for their anticancer potential.[1][6] The combination of these two pharmacophores might result in synergistic or novel anticancer activity.
-
Cardiovascular Effects: Nicotinic acid is well-known for its role in managing dyslipidemia.[3] While the direct effect of this novel compound is unknown, its structural similarity to nicotinic acid warrants investigation into its potential cardiovascular effects.
Potential Mechanism of Action Pathway
Caption: A generalized potential mechanism of action.
Conclusion and Future Perspectives
This technical guide provides a theoretical foundation for the synthesis, characterization, and potential applications of the novel compound, 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid. The proposed Suzuki-Miyaura coupling offers a viable and efficient route for its synthesis. The predicted spectroscopic data will be crucial for its structural verification.
Future research should focus on the practical synthesis and purification of this compound, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, in vitro and in vivo studies are warranted to explore its potential biological activities, including its anti-inflammatory, antimicrobial, and anticancer properties. The exploration of this and similar hybrid molecules could lead to the discovery of new therapeutic agents with enhanced efficacy and novel mechanisms of action.
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